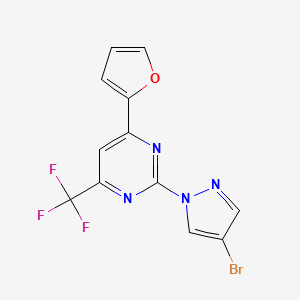![molecular formula C21H16Cl2N2O2 B5968350 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of cancer. This compound has been shown to selectively target and inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system (UPS). In
作用機序
The mechanism of action of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide involves the inhibition of the NEDD8-activating enzyme (NAE). NAE is responsible for the activation of NEDD8, which is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of the ubiquitin-proteasome system (UPS). This compound selectively binds to and inhibits the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligases (CRLs). This activation of CRLs results in the degradation of oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Research has shown that this compound selectively targets cancer cells, leading to cell cycle arrest and apoptosis. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. In addition, this compound has been found to have anti-inflammatory effects, and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide for lab experiments is its selectivity for cancer cells. This allows researchers to target cancer cells specifically, without affecting healthy cells. Another advantage is its ability to enhance the efficacy of other cancer therapies, which may lead to more effective treatments. However, one limitation of this compound for lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for research on 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide. One area of research is the development of new and more effective cancer therapies that incorporate this compound. Another area of research is the exploration of this compound's anti-inflammatory effects, and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations of its use.
合成法
The synthesis of 2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-aminobenzoyl chloride in the presence of triethylamine to form 2,4-dichloro-N-(4-chlorobenzoyl)benzamide. This intermediate is then reacted with 2-methylbenzoyl chloride and 4-aminophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield this compound (this compound).
科学的研究の応用
2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively targets and inhibits the activity of NAE, which leads to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligases (CRLs). This activation of CRLs results in the degradation of oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
2,4-dichloro-N-[4-[(2-methylbenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-4-2-3-5-17(13)20(26)24-15-7-9-16(10-8-15)25-21(27)18-11-6-14(22)12-19(18)23/h2-12H,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUQZGGRLHSUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5968270.png)
![1-[3-({[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5968276.png)
![3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5968284.png)
![7-(2-chlorobenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968295.png)
![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5968309.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
